3-(1-aminoethyl)-2-chlorophenol
CAS No.: 1337630-27-9
Cat. No.: VC12026875
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337630-27-9 |
|---|---|
| Molecular Formula | C8H10ClNO |
| Molecular Weight | 171.62 g/mol |
| IUPAC Name | 3-(1-aminoethyl)-2-chlorophenol |
| Standard InChI | InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3 |
| Standard InChI Key | RULADLWUVGLYMZ-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C(=CC=C1)O)Cl)N |
| Canonical SMILES | CC(C1=C(C(=CC=C1)O)Cl)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(1-Aminoethyl)-2-chlorophenol (C₈H₁₀ClNO) consists of a phenolic backbone with a chlorine atom at the second position and a 1-aminoethyl group (-CH₂CH₂NH₂) at the third position. This arrangement distinguishes it from its positional isomers, such as 4-[(1R)-1-aminoethyl]-2-chlorophenol, where the aminoethyl group occupies the fourth position . The stereochemistry of the aminoethyl group (R-configuration in the 4-isomer) may influence biological activity, though this remains unconfirmed for the 3-isomer.
Physicochemical Parameters
While direct measurements for the 3-isomer are unavailable, data from the 4-[(1R)-1-aminoethyl]-2-chlorophenol analog suggest the following properties (Table 1) :
| Property | Value |
|---|---|
| Molecular Weight | 171.624 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 258.9 ± 25.0 °C |
| Flash Point | 110.4 ± 23.2 °C |
| LogP (Octanol-Water) | 1.26 |
| Vapor Pressure | 0.0 ± 0.5 mmHg (25°C) |
The 3-isomer’s lower symmetry may slightly alter these values, particularly boiling and melting points, due to differences in intermolecular interactions.
Synthetic Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times for chlorophenol derivatives. In the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, microwave methods reduced reaction times from 10 hours (conventional heating) to 5 minutes, with yields improving from 79% to 87% . This approach could be adapted for 3-(1-aminoethyl)-2-chlorophenol by optimizing microwave power and solvent systems.
Toxicological and Environmental Profiles
In Vitro Nephrotoxicity
Chlorinated anilines and aminophenols exhibit marked nephrotoxicity. A comparative study of 4-amino-2-chlorophenol (4-A2CP) and its analogs demonstrated cytotoxicity in isolated renal cortical cells (IRCC), with 4-A2CP showing higher toxicity than 4-aminophenol (4-AP) at 1.0 mM concentrations . The 3-isomer’s toxicity profile may resemble 4-A2CP due to similar electronic and steric effects, though positional differences could modulate reactive metabolite formation.
Environmental Persistence
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chlorophenol derivatives serve as precursors for antibiotics and anticancer agents. For instance, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one is a key intermediate in antimalarial drug synthesis . The 3-(1-aminoethyl)-2-chlorophenol structure could similarly act as a building block for kinase inhibitors or antimicrobial agents, leveraging its amine group for hydrogen bonding with biological targets.
Material Science
The compound’s phenolic and amine functionalities make it a candidate for epoxy resin hardeners or corrosion inhibitors. Its chlorine atom may further enhance flame retardancy in polymer composites.
Future Research Directions
Mechanistic Toxicology Studies
Elucidating the bioactivation pathways of 3-(1-aminoethyl)-2-chlorophenol is critical. Comparative studies with 4-A2CP could identify cytochrome P450 isoforms involved in oxidative metabolism, which may generate nephrotoxic quinone imines .
Green Synthesis Optimization
Microwave and ultrasound-assisted methods should be explored to improve yield and reduce energy consumption. Solvent-free conditions or ionic liquids could further enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume